molecular formula C7H8BrN B1273131 5-Bromo-2-methylaniline CAS No. 39478-78-9

5-Bromo-2-methylaniline

Cat. No.: B1273131
CAS No.: 39478-78-9
M. Wt: 186.05 g/mol
InChI Key: RXQNKKRGJJRMKD-UHFFFAOYSA-N
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Description

5-Bromo-2-methylaniline: is an organic compound with the molecular formula C7H8BrN . It is a derivative of aniline, where the hydrogen atoms at the 5th and 2nd positions of the benzene ring are substituted with a bromine atom and a methyl group, respectively. This compound is often used as an intermediate in the synthesis of various pharmaceuticals, dyes, and other organic compounds .

Mechanism of Action

Mode of Action

It is known that the compound is used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions. The success of these reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Biochemical Pathways

It is known that the compound is involved in the suzuki–miyaura cross-coupling reactions , which are key in the synthesis of various organic compounds. The downstream effects of these reactions depend on the specific compounds being synthesized.

Result of Action

It is known that the compound is used in the synthesis of various organic compounds via suzuki–miyaura cross-coupling reactions . The effects of these reactions at the molecular and cellular level would depend on the specific compounds being synthesized.

Action Environment

The action, efficacy, and stability of 5-Bromo-2-methylaniline can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which the compound is involved are known to be influenced by factors such as temperature, pH, and the presence of certain catalysts

Biochemical Analysis

Biochemical Properties

5-Bromo-2-methylaniline plays a crucial role in biochemical reactions, particularly in electrophilic aromatic substitution reactions. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive intermediates, which can further react with biomolecules, potentially leading to cellular damage or signaling alterations .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can induce oxidative stress, leading to the activation of stress response pathways. This compound can also modulate the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their function. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to altered cellular responses .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects. Over time, this compound can undergo degradation, leading to the formation of various by-products. These by-products can have different biological activities, potentially influencing cellular function. In in vitro studies, prolonged exposure to this compound has been shown to cause cumulative cellular damage, highlighting the importance of considering temporal effects in experimental designs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while at higher doses, it can induce significant toxic effects. For instance, high doses of this compound have been associated with hepatotoxicity in rodent models, characterized by liver enzyme elevation and histopathological changes. These findings underscore the importance of dose optimization in experimental and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The involvement of this compound in these metabolic pathways can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters, influencing its intracellular concentration. Additionally, binding to plasma proteins can affect its distribution and bioavailability in different tissues. These factors play a crucial role in determining the pharmacokinetics and pharmacodynamics of this compound .

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. This compound can localize to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, where it can exert its effects. Targeting signals or post-translational modifications may direct this compound to these compartments, influencing its interaction with biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methylaniline typically involves the bromination of 2-methylaniline. The process can be summarized as follows:

    Bromination: 2-Methylaniline is treated with bromine in the presence of a suitable solvent such as acetic acid or chloroform.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes:

    Continuous Flow Bromination: This method involves the continuous addition of bromine to a flowing stream of 2-methylaniline in a reactor.

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of both electron-donating and electron-withdrawing groups on the benzene ring makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-bromo-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-5-2-3-6(8)4-7(5)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQNKKRGJJRMKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192616
Record name 5-Bromo-o-toluidine
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Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39478-78-9
Record name 5-Bromo-2-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39478-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-o-toluidine
Source ChemIDplus
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Record name 5-Bromo-o-toluidine
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Record name 5-bromo-o-toluidine
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Synthesis routes and methods I

Procedure details

A slurry of 5-bromo-2-methylnitrobenzene (3.00 g), iron powder (3.11 g), and ammonium chloride (2.97 g), in 3:1 ethanol : water (50 ml) was heated at reflux temperature for 1 hour. The mixture was poured into 10% aqueous sodium hydroxide and filtered through Celite®. The filtrate was then extracted with ethyl acetate, the extracts washed with brine, dried over magnesium sulfate, filtered and evaporated to afford the subtitle compound as an oil (2.64 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.97 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3.11 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-bromo-2-nitrotoluene (2.04 g, 9.44 mmol) (Aldrich Chemical Company) in ethanol (25 mL) was added hydrazine hydrate (1.14 mL, 23.60 mmol) drop-wise. After being stirred for 5 min, a suspension of Raney nickel (˜100 mg) in ethanol (5 mL) was added slowly and carefully. Gas evolution was observed. After gas evolution subsided, the reaction mixture was heated to reflux for 1 h. The reaction mixture was cooled to ambient temperature and filtered. The filtrate was concentrated on a rotary evaporator, diluted with water (25 mL) and extracted with chloroform (3×100 mL). The combined chloroform extracts were dried over sodium sulfate, filtered and concentrated to produce 1.57 g (89.4%) of a colorless oil.
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
1.14 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
89.4%

Synthesis routes and methods III

Procedure details

The mixture of Fe powder (9.31 g, 167 mmol) and NH4Cl (2.48 g, 46.3 mmol) in water (50 mL) was refluxed for 30 minutes. To this hot mixture was added 4-bromo-2-nitrotoluene (10 g, 46.3 mmol) slowly and then the reaction mixture was refluxed for 48 hours. The mixture was cooled to room temperature and extracted with EtOAc (3×100 mL). The organic solution was washed with H2O (3×200 mL) and brine (200 mL), dried (Na2SO4), and concentrated. The residue was purified by flash chromatography (silica, 15% EtOAc in hexanes) to give 7.9 g (92%) of title compound as a pale yellow oil. 1H nuclear magnetic resonance (NMR) (CDCl3): 300 MHz δ 6.88 (m, 1H), 6.81 (m, 2H), 3.63 (bs, 2H), 2.09 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
2.48 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
9.31 g
Type
catalyst
Reaction Step Two
Yield
92%

Synthesis routes and methods IV

Procedure details

4-Bromo-2-nitrotoluene (13.5 g, 62.5 mmol) and granulated tin (11.25 g, 95 mmol) were placed in a round bottomed flask to which concentrated hydrochloric acid (25 ml) was added in small (ca 5 ml) aliquots. A gentle reaction was evident during this addition period. When all the acid had been added the reaction mixture was heated and stirred at about 100° C. for 4 h. The solution was allowed to cool and a solution of sodium hydroxide (18.75 g) in water (32 ml) was added. The solution was heated at 100° C. for 1 h. After cooling, water (200 ml) was added and the solution was filtered. The aqueous filtrate was extracted with diethyl ether (200 ml). The filtered salts were also extracted with diethyl ether (200 ml). The combined organic layers were dried, filtered and evaporated to leave an oil. This was purified by distillation (112° C. at 4 mm Hg) to leave the title compound (6.76 g, 58%).
Quantity
13.5 g
Type
reactant
Reaction Step One
Name
Quantity
11.25 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
18.75 g
Type
reactant
Reaction Step Two
Name
Quantity
32 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
58%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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